(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
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Overview
Description
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine is a chiral amine compound characterized by the presence of a pyrrolidine ring substituted with a 4-chloro-3-fluorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the 4-Chloro-3-fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 4-chloro-3-fluorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and optimized reaction conditions are often employed to enhance yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the aromatic ring or the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogenated precursors, nucleophiles, or electrophiles are used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is used in research to study its effects on biological systems, including its potential as a ligand for receptors or enzymes.
Industrial Applications: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways or enzymatic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-(4-Chlorophenyl)-1-methylpyrrolidin-3-amine: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
(2S,3R)-2-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine: Lacks the chlorine atom, which may influence its reactivity and interactions with molecular targets.
(2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-ethylpyrrolidin-3-amine: Contains an ethyl group instead of a methyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of both chlorine and fluorine atoms on the aromatic ring of (2S,3R)-2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine imparts unique chemical and biological properties. These substituents can influence the compound’s reactivity, binding affinity to molecular targets, and overall pharmacological profile, making it distinct from similar compounds.
Properties
IUPAC Name |
(2S,3R)-2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUYIEMZURPOKG-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1C2=CC(=C(C=C2)Cl)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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